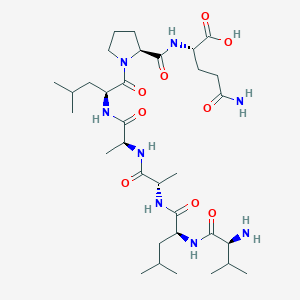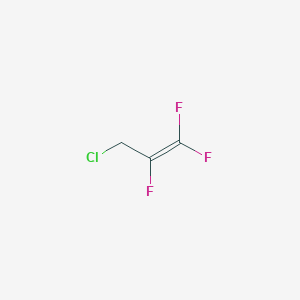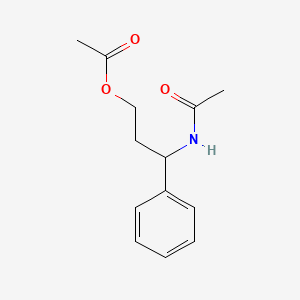
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one is an organic compound that features a dithiolane ring and a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one typically involves the formation of the dithiolane ring followed by the introduction of the butenone moiety. Common synthetic routes may include:
Formation of the Dithiolane Ring: This can be achieved through the reaction of a dithiol with a suitable electrophile under acidic or basic conditions.
Introduction of the Butenone Moiety: This step may involve the use of a Wittig reaction or a similar carbon-carbon bond-forming reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one involves its interaction with molecular targets and pathways. The dithiolane ring and butenone moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Specific pathways and targets would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane Derivatives: Compounds with similar dithiolane rings.
Butenone Derivatives: Compounds with similar butenone moieties.
Uniqueness
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one is unique due to its specific combination of the dithiolane ring and butenone moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
327985-99-9 |
|---|---|
Fórmula molecular |
C14H14OS2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-(1,3-dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H14OS2/c1-11-2-4-12(5-3-11)6-7-13(15)10-14-16-8-9-17-14/h2-7,10H,8-9H2,1H3 |
Clave InChI |
MMTDHRRRYCKXSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC(=O)C=C2SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)


![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)






![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
